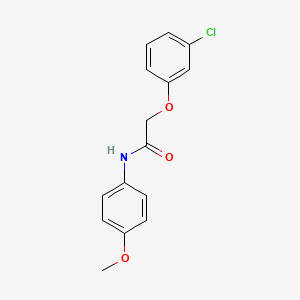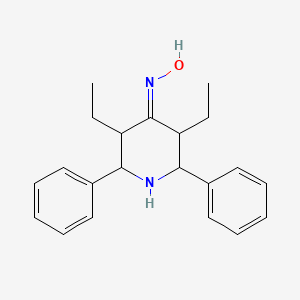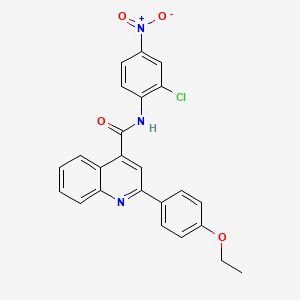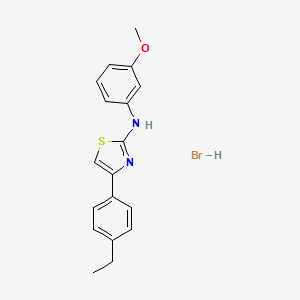
N-phenyl-N'-(3-phenylpropyl)urea
Vue d'ensemble
Description
N-phenyl-N'-(3-phenylpropyl)urea (PPU) is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. PPU is a white crystalline solid that is soluble in organic solvents and has a melting point of 168-170°C. This compound is a urea derivative that contains both phenyl and propyl groups, making it an attractive molecule for studying the effects of chemical modifications on biological activity.
Mécanisme D'action
The mechanism of action of N-phenyl-N'-(3-phenylpropyl)urea is not fully understood, but it is believed to be related to its ability to modify the chemical structure of proteins and other biological molecules. N-phenyl-N'-(3-phenylpropyl)urea is thought to interact with specific amino acid residues in proteins, leading to changes in their conformation and activity.
Biochemical and Physiological Effects:
N-phenyl-N'-(3-phenylpropyl)urea has been shown to have a wide range of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of ion channels, and the regulation of gene expression. These effects are thought to be related to the ability of N-phenyl-N'-(3-phenylpropyl)urea to modify the chemical structure of proteins and other biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-phenyl-N'-(3-phenylpropyl)urea in lab experiments is its ability to modify the chemical structure of proteins and other biological molecules in a controlled manner. This allows researchers to study the effects of specific chemical modifications on biological activity. However, N-phenyl-N'-(3-phenylpropyl)urea also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for research involving N-phenyl-N'-(3-phenylpropyl)urea. One area of interest is the development of new synthetic methods for producing N-phenyl-N'-(3-phenylpropyl)urea and related compounds. Another area of interest is the study of the effects of N-phenyl-N'-(3-phenylpropyl)urea on specific biological systems, such as the nervous system or the immune system. Additionally, N-phenyl-N'-(3-phenylpropyl)urea may have potential applications in drug development and other areas of biotechnology.
Méthodes De Synthèse
N-phenyl-N'-(3-phenylpropyl)urea can be synthesized through a series of chemical reactions starting from phenyl isocyanate and 3-phenylpropylamine. The reaction involves the formation of a urea bond between the two molecules, resulting in the formation of N-phenyl-N'-(3-phenylpropyl)urea. The synthesis process is relatively simple and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
N-phenyl-N'-(3-phenylpropyl)urea has been used in a wide range of scientific research applications due to its unique chemical properties. One of the most important applications of N-phenyl-N'-(3-phenylpropyl)urea is in the study of the mechanism of action of various biological molecules. N-phenyl-N'-(3-phenylpropyl)urea can be used as a tool to modify the chemical structure of proteins and other biological molecules, allowing researchers to study their function and activity in greater detail.
Propriétés
IUPAC Name |
1-phenyl-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(18-15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWYHHOEZMXBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299673 | |
| Record name | 1-phenyl-3-(3-phenylpropyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(3-phenylpropyl)urea | |
CAS RN |
70622-91-2 | |
| Record name | NSC131954 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenyl-3-(3-phenylpropyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5110904.png)

![N-{2-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B5110914.png)


![7-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-5-amine](/img/structure/B5110937.png)

![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5110953.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5110961.png)


![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5110986.png)